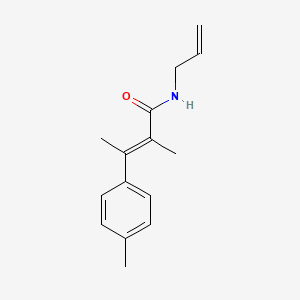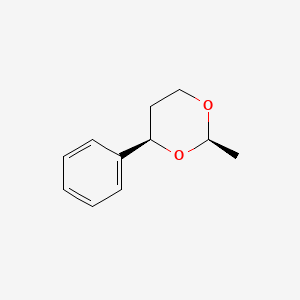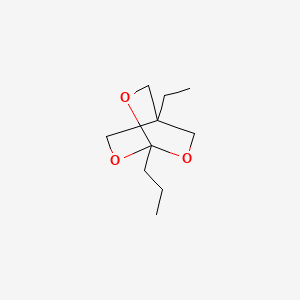
4-Ethyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-propyl-2,6,7-trioxabicyclo(222)octane is a bicyclic organic compound with the molecular formula C9H16O3 It is characterized by its unique trioxabicyclo structure, which includes three oxygen atoms forming a bicyclic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl and propyl-substituted diols with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ortho ester, which then undergoes cyclization to form the trioxabicyclo structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and catalyst concentration. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various substrates, influencing their reactivity and stability. This can lead to modulation of biochemical pathways and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
4-Ethyl-1-propyl-2,6,7-trioxabicyclo(222)octane is unique due to its specific ethyl and propyl substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
60028-16-2 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-ethyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O3/c1-3-5-10-11-6-9(4-2,7-12-10)8-13-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
QPCFRQLECKVSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12OCC(CO1)(CO2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
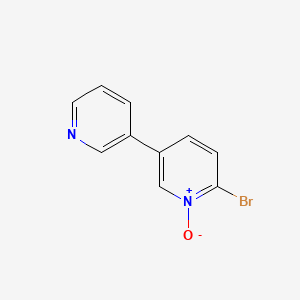

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)


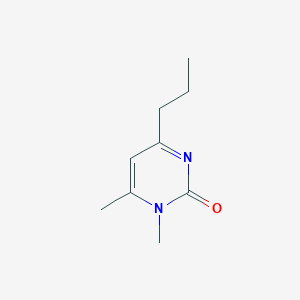
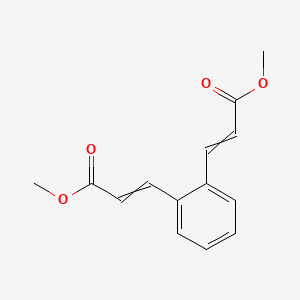
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
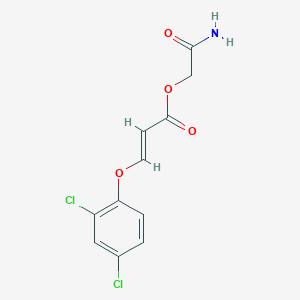
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
